Indecainide-d7 Hydrochloride is classified as an antiarrhythmic agent, specifically within the class I category, which includes drugs that block sodium channels. The compound is derived from indecainide, which is known for its effects on cardiac tissue conduction and action potential duration. It is important for researchers studying cardiac pharmacology and drug interactions.
The synthesis of Indecainide-d7 Hydrochloride involves the incorporation of deuterium into the indecainide molecule. This process typically utilizes deuterated reagents during key steps of the synthetic pathway to ensure that hydrogen atoms are replaced with deuterium.
Indecainide-d7 Hydrochloride maintains a similar molecular structure to its parent compound, with the primary difference being the replacement of certain hydrogen atoms with deuterium.
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
COAJXCLTPGGDAJ-CXUOUXNTSA-N
This structural data aids in computational modeling and understanding the interactions of the compound within biological systems.
Indecainide-d7 Hydrochloride can participate in various chemical reactions typical of amines and aromatic compounds:
These reactions are critical for understanding how modifications to the molecule can influence its pharmacological properties.
Indecainide-d7 Hydrochloride functions primarily as a sodium channel blocker, which inhibits the influx of sodium ions during cardiac action potentials. This action results in:
Research indicates that these effects are rate-dependent and vary with different physiological conditions .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can confirm structural integrity post-synthesis.
Indecainide-d7 Hydrochloride serves several important roles in scientific research:
Indecainide-d7 Hydrochloride is a deuterium-enriched analog of the class Ic antiarrhythmic agent indecainide. It incorporates seven deuterium atoms (²H or D) at specific molecular positions, typically replacing hydrogen atoms in metabolically vulnerable sites such as methyl groups or aromatic rings. This isotopic substitution yields a molecular formula of C22H18D7ClN2O2·HCl and increases its molecular mass by approximately 7 Da compared to the unlabeled compound. The structural modifications are strategically designed to preserve the pharmacodynamic profile while altering pharmacokinetic behavior due to the kinetic isotope effect (KIE). KIE arises from the higher vibrational energy required to cleave carbon-deuterium (C–D) bonds versus carbon-hydrogen (C–H) bonds, potentially slowing hepatic metabolism and prolonging the half-life of the parent compound [2] [4].
Table 1: Key Chemical Properties of Indecainide-d7 Hydrochloride
Property | Indecainide | Indecainide-d7 |
---|---|---|
Molecular Formula | C₂₂H₂₅ClN₂O₂·HCl | C₂₂H₁₈D₇ClN₂O₂·HCl |
Exact Mass (g/mol) | 428.15 | 435.20 |
Isotopic Purity | N/A | ≥98% atom D |
Primary Use | Therapeutic agent | Analytical standard |
Detection Advantage | N/A | MS resolution of 7 Da mass shift |
The deuterium labeling enables unambiguous tracking of indecainide and its metabolites in biological matrices using mass spectrometry (MS). The 7 Da mass shift creates distinct ion clusters in MS spectra, eliminating background interference from endogenous compounds or solvents. This specificity is critical for high-sensitivity assays quantifying indecainide pharmacokinetics without cross-reactivity from metabolites [2] [7].
Indecainide emerged in the late 1970s during intensive research into membrane-stabilizing antiarrhythmics. As a derivative of lidocaine, it exhibited potent sodium channel blockade, prolonging cardiac action potential duration. However, its clinical utility was limited by inter-individual metabolic variability primarily mediated by CYP2D6 polymorphisms. To dissect this metabolic heterogeneity, deuterated analogs were synthesized in the early 2000s using catalytic H/D exchange or de novo synthesis with deuterated building blocks. Indecainide-d7 specifically addressed the need for an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, replacing earlier radioisotope-labeled tracers that posed safety and regulatory challenges [1] [9].
The synthesis of Indecainide-d7 involves multistep organic reactions using deuterated precursors like deuteriochloroform (CDCl3) or sodium borodeuteride (NaBD4). Modern routes employ palladium-catalyzed deuterium incorporation into halogenated indecainide intermediates, achieving isotopic purities >98% as verified by nuclear magnetic resonance (NMR) and high-resolution MS. This evolution parallels broader trends in deuteration technology, exemplified by drugs like Deutetrabenazine, which leverage KIE for clinical benefit [7] [8].
Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are indispensable tools in clinical pharmacology, enabling:
Table 2: Applications of Deuterated Tracers in Cardiovascular Pharmacology
Application | Deuterated Compound | Key Insight |
---|---|---|
Metabolic Pathway Mapping | Verapamil-d6 | Revealed stereoselective N-demethylation |
Enzyme Phenotyping | Metoprolol-d7 | Quantified CYP2D6 activity in vivo |
Prodrug Conversion | Clopidogrel-d4 | Detected intestinal CES2 contribution |
Indecainide-specific | Indecainide-d7 | Identified autoinhibition of CYP2D6 |
Beyond classical PK, stable isotopes underpin emerging fields like network pharmacology. Isotope-labeled indecainide enables proteomic studies identifying off-target cardiac binding partners, elucidating why class Ic antiarrhythmics increase mortality in structural heart disease. Integration with metabolomics (e.g., ¹³C-flux analysis) further contextualizes drug effects within cellular metabolic networks [6] [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: